molecular formula C25H21N3OS B2697345 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide CAS No. 392288-82-3

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide

Cat. No. B2697345
M. Wt: 411.52
InChI Key: UKBVMSHAIWVAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. Pyrazoles can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Cancer Research Applications

One significant area of application for compounds similar to N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide is in cancer research. Studies have shown that certain pyrazolone-enamines, structurally related to the compound , exhibit strong inhibitory effects on the proliferation of human liver cancer HepG2 cells. These compounds can inhibit the activity of the human cancer cellular 20S proteasome, causing the accumulation of ubiquitinated proteins and exhibiting a cytostatic effect in HepG2 cells in a concentration-dependent and time-dependent manner (Yan et al., 2015). Additionally, some pyrazolone-enamine transition metal complexes have shown to effectively inhibit the proliferation of human breast cancer MDA-MB-231 cells (Zong et al., 2018).

Antimicrobial Properties

Another application area is the development of novel antimicrobial agents. Certain pyrazole derivatives have demonstrated less toxicity and good anti-inflammatory activities, suggesting their potential as antimicrobial compounds (Abdulla et al., 2014). Additionally, thiazole derivatives incorporating thiazole rings have shown valuable therapeutic intervention capabilities for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Material Science Applications

In material science, compounds like N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide could be involved in the synthesis and characterization of novel aromatic polyimides with potential applications in advanced materials. These polymers have been found to be soluble in most organic solvents even at room temperature, showcasing their applicability in various industrial processes (Butt et al., 2005).

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c1-17-6-5-9-21(14-17)28-24(22-15-30-16-23(22)27-28)26-25(29)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBVMSHAIWVAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide

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